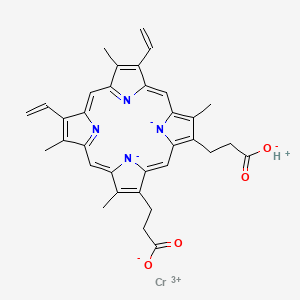

Cr-Protoporphyrin

Description

Structure

3D Structure of Parent

Properties

CAS No. |

84640-43-7 |

|---|---|

Molecular Formula |

C34H31CrN4O4 |

Molecular Weight |

611.6 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chromium(3+);hydron |

InChI |

InChI=1S/C34H34N4O4.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-3 |

InChI Key |

OSBWPUFXHPIDKO-UHFFFAOYSA-K |

Canonical SMILES |

[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Cr+3] |

Synonyms |

chromium protoporphyrin IX Cr-protoporphyrin |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Chromium(III) Protoporphyrin IX

Technical Guide for Drug Development & Application Scientists

Executive Summary

Chromium(III) Protoporphyrin IX (CrPP) is a synthetic metalloporphyrin of significant interest in pharmacological research, primarily as a potent and selective inhibitor of Heme Oxygenase (HO) . By competitively binding to the heme pocket of HO-1 and HO-2 isozymes, CrPP prevents the degradation of heme into biliverdin, carbon monoxide, and iron. This mechanism is critical in studying oxidative stress, inflammation, and cytoprotection.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and characterization of Cr(III)PP chloride. It prioritizes the Chromium(II) Chloride / DMF method, which offers superior yields and kinetic efficiency compared to traditional phenol-melt techniques.

Chemical Basis & Ligand Field Theory

The insertion of chromium into the porphyrin macrocycle is kinetically challenging due to the inertness of the

The Kinetic Workaround:

The preferred synthetic strategy utilizes Chromium(II) (

-

Formula:

-

Geometry: Distorted Octahedral (

effective symmetry). -

Axial Ligand: Chloride (counter-ion/ligand) and solvent/water.

Synthesis Protocol: The Cr(II) Shuttle Method

Objective: Synthesize Cr(III) Protoporphyrin IX Chloride (CrPP-Cl) via CrCl₂ insertion in DMF.

Reagents & Equipment

-

Substrate: Protoporphyrin IX (PPIX) (Free acid form).

-

Metal Source: Chromium(II) Chloride (

) (anhydrous preferred) OR generated in situ from -

Solvent: N,N-Dimethylformamide (DMF) (Anhydrous, 99.8%).

-

Base: 2,6-Lutidine (optional, acts as proton scavenger).

-

Atmosphere: Argon or Nitrogen (Strictly anaerobic for the insertion step).

Step-by-Step Workflow

Step 1: Preparation of the Reaction Matrix

-

Charge a 3-neck round-bottom flask with 100 mg (0.178 mmol) of Protoporphyrin IX .

-

Add 20 mL of anhydrous DMF .

-

Sparge the solution with Argon for 20 minutes to remove dissolved oxygen.

-

Critical: If using commercial

, weigh 10 equivalents inside a glovebox or transfer rapidly under inert gas flow. If generating in situ, add

Step 2: Metal Insertion (The Labile Phase)

-

Heat the mixture to reflux (approx. 153°C) under Argon.

-

Monitor the reaction via UV-Vis spectroscopy every 30 minutes.

-

Endpoint Indicator: Disappearance of the PPIX Soret band (405 nm) and Q-bands (505, 540, 575, 630 nm).

-

Appearance: New red-shifted Soret (~415-418 nm) and collapsed Q-bands (beta/alpha system).

-

-

Reaction is typically complete within 2–4 hours .

Step 3: Oxidation & Workup

-

Cool the reaction mixture to room temperature.

-

Open the flask to air (allows oxidation of any transient Cr(II) to Cr(III)).

-

Pour the dark solution into 200 mL of ice-cold 0.1 M HCl . The acidic environment ensures the propionic acid side chains remain protonated and the complex precipitates.

-

Stir for 30 minutes.

-

Collect the precipitate via vacuum filtration (sintered glass funnel).

-

Wash the solid copiously with distilled water to remove residual DMF and chromium salts.

Figure 1: Reaction workflow utilizing the kinetic lability of Cr(II) for efficient porphyrin metallation.

Purification Strategy

Crude metalloporphyrins often contain traces of free base (unreacted starting material) or metal oxides.

-

Dissolution: Dissolve the crude solid in a minimal amount of Methanol:Dichloromethane (1:9 v/v) . A few drops of acetic acid may help solubility.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Elution Gradient:

-

Start: 100% Dichloromethane (elutes non-polar impurities).

-

Ramp: 5% Methanol in DCM (elutes unreacted PPIX).

-

Product Elution: 10-15% Methanol in DCM . The Cr(III) complex is polar due to the axial chloride and propionic acid groups.

-

-

Final Isolation: Collect the green/brown band. Evaporate solvent.[1][2][3][4] Recrystallize from DMF/Water or Methanol/Ether for high-purity crystals.

Characterization Suite

To validate the synthesis, you must confirm the loss of

UV-Vis Spectroscopy (Primary Check)

Metallation increases the symmetry of the porphyrin ring, simplifying the Q-band region from four bands to two (or sometimes one broad band with a shoulder).

| Feature | Free Base (PPIX) | Cr(III) Protoporphyrin IX | Mechanistic Insight |

| Soret Band | ~405 nm | 417 – 419 nm | Red-shift due to metal-ligand charge transfer (MLCT) and ring distortion. |

| Q-Bands | 505, 540, 575, 630 nm | ~545 nm (β), ~585 nm (α) | Collapse of 4 bands to 2 indicates |

Electron Paramagnetic Resonance (EPR)

Chromium(III) is a paramagnetic

-

Expected Signal: A broad signal centered at g ~ 2.0 or distinct resonances at g ~ 4-5 and g ~ 2 depending on the degree of axial distortion (rhombicity).

-

Validation: Absence of sharp organic radical signals; confirmation of metal-centered paramagnetism.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Electrospray Ionization (Positive mode, ESI+).

-

Target Ion:

-

Calculation:

-

PPIX (

) = 562.66 Da -

Cr (

) replaces 2H ( -

Expected m/z: ~612.6 (for the cation

). -

Note: You may see solvent adducts (e.g.,

).

-

Figure 2: Analytical logic for validating the structural integrity of CrPP.

Handling and Stability

-

Photosensitivity: Like all porphyrins, CrPP is photosensitive. Perform synthesis and storage in low-light conditions or use amber glassware.

-

Solubility: The complex is sparingly soluble in water at neutral pH. For biological assays, dissolve initially in 0.1 M NaOH or DMSO to create a stock solution, then dilute into buffer. The propionic acid groups must be deprotonated for aqueous solubility.

-

Aggregation: CrPP tends to form

-oxo dimers or aggregates in aqueous solution over time. Use fresh solutions for

References

-

Adler, A. D., et al. (1967). "On the preparation of metalloporphyrins." Journal of Inorganic and Nuclear Chemistry. Link (Foundational metallation techniques).

- Buchler, J. W. (1975). "Static Coordination Chemistry of Metalloporphyrins." Porphyrins and Metalloporphyrins. Elsevier. (Definitive source on Cr(II) insertion kinetics).

-

Vreman, H. J., et al. (1993). "Metalloporphyrins as heme oxygenase inhibitors." Journal of Pediatric Gastroenterology and Nutrition. Link (Biological application and preparation context).

-

Inamo, M., et al. (2022). "Synthesis and Characterization of Nitridochromium(V) Porphyrins." ACS Omega. Link (Spectral data comparison for Cr porphyrins).

-

BenchChem. "Protoporphyrin IX Solubility and Stability." Link (Practical handling data).

Sources

Cr-Protoporphyrin chemical and physical properties

This guide details the chemical and physical properties of Chromium(III) Protoporphyrin IX (Cr-PPIX), a metalloporphyrin of significant interest in heme metabolism research. Unlike its tin (Sn) and zinc (Zn) analogs, Cr-PPIX is distinguished by its lack of photo-toxicity, making it a critical tool for studying Heme Oxygenase (HO) inhibition without confounding light-induced cellular damage.

Physicochemical Characterization & Biological Application[1]

Executive Summary

Chromium Protoporphyrin IX (Cr-PPIX) is a synthetic metalloporphyrin where the central iron of heme is replaced by chromium(III). It functions as a potent, competitive inhibitor of Heme Oxygenase-1 (HO-1) , the rate-limiting enzyme in heme degradation.

Key Differentiator: While Tin Protoporphyrin (Sn-PPIX) is a more potent inhibitor, it is highly photosensitizing. Cr-PPIX retains significant inhibitory potency (

Chemical Architecture & Coordination

Structural Composition

-

IUPAC Name: Chromium(III) 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphyrindipropionate chloride.

-

Formula:

-

Molecular Weight: ~648.1 g/mol (as chloride salt).

-

Coordination Geometry: Distorted Octahedral (

effective symmetry).-

Equatorial Plane: Four pyrrole nitrogens coordinate the Cr(III) ion.

-

Axial Ligands: Cr(III) typically requires a coordination number of 6. In the solid state or solution, the 5th position is occupied by a counter-ion (Cl⁻) or solvent molecule, and the 6th position is often occupied by a water molecule or solvent (e.g., pyridine), depending on the isolation method.

-

Electronic Configuration

-

Oxidation State: Chromium is in the +3 oxidation state (

). -

Spin State: High-spin system (

). -

Magnetism: Paramagnetic. This property makes Cr-PPIX "silent" in standard NMR spectroscopy due to paramagnetic broadening but highly active in Electron Paramagnetic Resonance (EPR) spectroscopy, typically showing a broad signal with

.

Physical Characterization

Electronic Absorption Spectroscopy (UV-Vis)

Unlike the free base Protoporphyrin IX (which displays a Soret band and four Q-bands due to

| Band Type | Wavelength ( | Extinction Coefficient ( | Assignment |

| Soret (B) Band | 415 - 422 nm | ||

| Q-Band ( | ~540 - 550 nm | ||

| Q-Band ( | ~580 - 590 nm |

> Note: Values are solvent-dependent. In pyridine/water mixtures, peaks are sharper. In aqueous buffer at neutral pH, broadening occurs due to

Solubility & Stability Profile

-

Aqueous Solubility: Poor at neutral pH (7.0). The propionic acid side chains (

) must be deprotonated for solubility. -

Solubilization Protocol: Dissolve initially in 0.1 M NaOH or DMSO , then dilute into buffer.

-

Aggregation: Cr-PPIX forms

-oxo dimers (Cr-O-Cr) in alkaline aqueous solutions, which are catalytically inactive. Fresh preparation is critical. -

Photosensitivity: Negligible. Unlike Sn-PPIX, Cr-PPIX has a very low triplet state quantum yield, meaning it does not efficiently transfer energy to molecular oxygen to form singlet oxygen (

).

Biological Mechanism: HO-1 Inhibition[1][2][3]

Cr-PPIX acts as a competitive inhibitor of Heme Oxygenase-1. It binds to the catalytic pocket of HO-1 with high affinity but resists oxidative cleavage.

Mechanism of Action Pathway

Figure 1: Competitive inhibition mechanism. Cr-PPIX occupies the active site, preventing Heme binding. Unlike Heme, the Cr-center cannot accept the activated oxygen species necessary for meso-carbon cleavage.

Comparative Potency Data

| Inhibitor | Metal Center | Photosotoxicity | Clinical Status | |

| Sn-PPIX | Tin (Sn4+) | High | Investigational (Neonatal Jaundice) | |

| Zn-PPIX | Zinc (Zn2+) | Moderate | Preclinical Tool | |

| Cr-PPIX | Chromium (Cr3+) | None/Low | Preferred Research Probe |

Experimental Protocols

Synthesis of Cr(III) Protoporphyrin IX

Method adapted from Adler et al. and optimized for Cr(III) insertion.

Reagents:

-

Protoporphyrin IX (Free base)

-

Chromium(II) Chloride (

) [Generated in situ or handled in glovebox] OR Chromium(III) Acetylacetonate. -

Solvent: N,N-Dimethylformamide (DMF).

Workflow:

-

Dissolution: Dissolve 100 mg of Protoporphyrin IX in 30 mL of boiling DMF.

-

Metallation: Add excess

(or -

Reflux: Reflux vigorously for 2-4 hours. The solution will shift from dull red to a brilliant, deep red-purple.

-

Oxidation: Open the vessel to air. Cr(II) oxidizes to Cr(III) spontaneously upon cooling.

-

Precipitation: Pour the reaction mixture into 200 mL of ice-cold dilute HCl (0.1 M). The Cr-PPIX precipitates.

-

Purification: Filter the precipitate. Wash with water. Recrystallize from Methanol/Chloroform.

Preparation of Stock Solution for Bio-Assays

Crucial for maintaining monomeric state.

-

Weigh: 6.5 mg of Cr-PPIX chloride.

-

Solubilize: Add 1.0 mL of 0.1 N NaOH . Vortex until fully dissolved (deep green/brown solution).

-

Stabilize: Add 1.0 mL of 0.1 M Tris-HCl (pH 7.4) immediately.

-

Dilute: Bring to 10 mL with distilled water to create a 1 mM Stock .

-

Storage: Aliquot and store at -20°C in the dark. Stable for 1 month.

References

-

Drummond, G. S., & Kappas, A. (1981). Prevention of neonatal hyperbilirubinemia by tin protoporphyrin IX, a potent competitive inhibitor of heme oxidation. Proceedings of the National Academy of Sciences, 78(10), 6466–6470. Link

-

Vreman, H. J., et al. (1993). Selection of metalloporphyrin heme oxygenase inhibitors based on potency and photoreactivity. Pediatric Research, 33, 195–200. Link

-

Appleton, S. D., et al. (1999). Selectivity of the hematoporphyrin derivative for the inhibition of heme oxygenase isozymes. Drug Metabolism and Disposition, 27(10), 1214-1219. Link

-

Adler, A. D., et al. (1970). On the preparation of metalloporphyrins. Journal of Inorganic and Nuclear Chemistry, 32(7), 2443-2445. Link

-

Frontier Specialty Chemicals. Cr(III) Protoporphyrin IX Chloride Technical Data Sheet. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Early Studies and Mechanistic Characterization of Chromium Porphyrin Complexes

Executive Summary

Context: The investigation of chromium porphyrin complexes, particularly during the pivotal era of 1970–1990, provided the structural and mechanistic "missing link" in understanding biological oxidation. While Iron (Fe) porphyrins (heme) are the biological standard for oxygen transport and activation (Cytochrome P450), they are kinetically labile and difficult to trap in high-valent states.

The Chromium Advantage: Chromium, specifically in its +3, +4, and +5 oxidation states, offers a kinetic stability that allowed early researchers—most notably Groves, Kochi, and Buchler —to isolate and characterize high-valent metal-oxo intermediates (

Part 1: The Synthetic Foundation (Metallation)

The Challenge of Chromium Insertion

Early attempts to synthesize chromium porphyrins using simple salts (e.g.,

The Buchler Carbonyl Method

The breakthrough, established by J.W. Buchler (1975), utilized Chromium Hexacarbonyl [

Mechanism of Insertion:

-

Decarbonylation: At elevated temperatures (>150°C), CO ligands dissociate, creating a coordinatively unsaturated Cr(0) species.

-

Coordination: The porphyrin pyrrolic nitrogens coordinate to the Cr(0).

-

Oxidation: The resulting Cr(II) porphyrin is extremely air-sensitive and spontaneously oxidizes to the stable Cr(III) state upon exposure to air or mild oxidants.

Visualization: The Buchler Synthetic Pathway

The following diagram outlines the logical flow of the synthesis, highlighting the critical oxidation state transition from Cr(0) to Cr(III).

Figure 1: The Buchler Carbonyl Method for Chromium Porphyrin Synthesis. Note the critical Cr(II) intermediate.

Part 2: The Oxidation State Landscape & Spectroscopy

A defining feature of early chromium studies was the ability to distinguish oxidation states using UV-Visible spectroscopy (Soret band shifts) and Electron Paramagnetic Resonance (EPR).

Spectral Characterization Data

The Soret band (B-band) is the primary diagnostic marker. Upon metallation, the symmetry increases (

| Species | Oxidation State | Axial Ligand | Soret Band ( | Key Characteristics |

| N/A | None | 419 nm | 4 Q-bands (Etio type) | |

| +2 ( | None | ~435 nm | Extremely air-sensitive; EPR silent (usually). | |

| +3 ( | Chloride | 448 nm | Red Shifted. Stable. 2 Q-bands. EPR: sharp signal (g~1.98). | |

| +5 ( | Oxo | 425-430 nm | Blue Shifted. "Green" solution. Distinct EPR signal (g=1.98, satellite |

Table 1: Comparative spectral data for Tetraphenylporphyrin (TPP) derivatives. Data synthesized from Groves (1979) and Buchler (1975).

Part 3: Mechanistic Breakthroughs (The P450 Connection)

The Groves-Kruper Mechanism

In 1979, John T. Groves and William J. Kruper published a landmark study in JACS identifying the oxochromium(V) porphyrin complex. This was the first stable isolation of a metalloporphyrin species analogous to the elusive Compound I of Cytochrome P450.

Key Findings:

-

Oxo-Transfer: Using iodosylbenzene (PhIO) as a single oxygen atom donor,

is oxidized to -

Epoxidation: This high-valent species transfers the oxygen atom to olefins (alkenes), creating epoxides and regenerating the Cr(III) resting state.

-

Retention of Configuration: The epoxidation of cis-stilbene yielded cis-stilbene oxide, suggesting a concerted or tightly caged radical rebound mechanism, a hallmark of P450 mimicry.

Visualization: The Catalytic Cycle

This diagram illustrates the "Oxygen Rebound" cycle established by these early studies.

Figure 2: The Groves-Kruper Catalytic Cycle for Alkene Epoxidation via Chromium(V)-Oxo species.

Part 4: Experimental Protocols

Protocol A: Synthesis of Chloro(tetraphenylporphyrinato)chromium(III)

Based on the Buchler Method.

Reagents:

-

Meso-tetraphenylporphyrin (

): 1.0 g -

Chromium Hexacarbonyl [

]: 2.0 g (Excess) -

Solvent: 1,2,4-Trichlorobenzene or Decalin (high boiling point required).

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure the system is purged of oxygen (though the final product is stable, the intermediate is not).

-

Reflux: Dissolve

in 100 mL of solvent. Add-

Observation: The solution will change from purple (free base) to a reddish-brown.

-

-

Oxidation Step: Allow the solution to cool to room temperature and expose to air. To ensure chloride ligation, add dilute HCl or wash with saturated aqueous NaCl during workup.

-

Purification: Remove solvent under vacuum. Chromatograph the residue on Alumina (neutral, activity I) using Dichloromethane (DCM) as eluent.

-

Validation: Confirm Soret band at ~448 nm (in DCM).

Protocol B: Generation of Oxochromium(V)

Based on Groves & Kruper (1979).

Reagents:

- (from Protocol A).

-

Iodosylbenzene (PhIO) - Note: Prepare freshly to avoid polymeric aging.

-

Solvent: Dichloromethane (

).[1]

Procedure:

-

Dissolution: Dissolve 100 mg of

in 20 mL of dry DCM. -

Oxidation: Add 1.1 equivalents of solid PhIO.

-

Reaction: Stir at room temperature. The reaction is rapid.

-

Observation: The solution color shifts from red-brown to a distinct greenish-brown.

-

-

Isolation: The species is moderately stable but best characterized in situ or by rapid precipitation with pentane at low temperature (-78°C) if isolation is required.

-

Validation: Monitor UV-Vis for the shift of the Soret band to ~425 nm.

References

-

Buchler, J. W. (1975). Synthesis and Properties of Metalloporphyrins. In: Porphyrins and Metalloporphyrins (K. M. Smith, ed.), Elsevier, Amsterdam.

-

Groves, J. T., & Kruper, W. J. (1979). Preparation and characterization of an oxoporphyrinatochromium(V) complex. Journal of the American Chemical Society, 101(25), 7613–7615. [Link]

-

Groves, J. T., & Haushalter, R. C. (1981). Electron spin resonance evidence for chromium(V) porphyrinates. Journal of the Chemical Society, Chemical Communications, (22), 1165-1166. [Link]

-

Liston, D. J., & West, B. O. (1985). The synthesis and properties of some chromium(V) porphyrins. Inorganic Chemistry, 24(10), 1563–1568. [Link]

-

Ojo, I. O., et al. (2022). Kinetics of chromium(V)-oxo and chromium(IV)-oxo porphyrins: Reactivity and mechanism for sulfoxidation reactions. Journal of Inorganic Biochemistry, 237, 112006. (Cited for retrospective validation of early kinetic models). [Link]

Sources

Unlocking the Catalytic Potential of Chromium-Protoporphyrin IX (Cr-PPIX)

A Technical Guide for Next-Generation Biomimetic Catalysis

Executive Summary: The Chromium Advantage

In the realm of metalloporphyrin catalysis, Iron-Protoporphyrin IX (Heme) is nature’s dominant workhorse. However, for industrial and abiotic applications, the lability and oxidative susceptibility of the Fe center can be limiting. Chromium-Protoporphyrin IX (Cr-PPIX) emerges as a robust synthetic analogue, replacing the biologically active iron with a kinetically inert Chromium(III) center.

This substitution fundamentally alters the electronic landscape of the macrocycle, unlocking new catalytic pathways unavailable to native heme. Specifically, Cr-PPIX derivatives exhibit exceptional efficacy in Lewis acid-mediated copolymerizations (e.g., CO₂/epoxides) and serve as stable cofactors for Artificial Metalloenzymes (ArMs) capable of abiological carbene insertions. This guide outlines the structural theory, synthesis, and catalytic deployment of Cr-PPIX.

Molecular Architecture & Electronic Properties

The catalytic distinctiveness of Cr-PPIX stems from the electronic configuration of the central metal ion.

-

Oxidation State : Unlike Iron, which shuttles readily between Fe(II)/Fe(III)/Fe(IV), Chromium in porphyrins strongly favors the Cr(III) state (

). -

Ligand Field : The

configuration in an octahedral field ( -

Axial Coordination : Cr(III) centers strongly bind axial ligands (Cl⁻, solvent, or protein residues). Catalysis often requires the dissociation of one axial ligand to open a coordination site, a process that can be rate-limiting but offers high selectivity.

| Feature | Fe-PPIX (Heme) | Cr-PPIX |

| d-Electron Count | ||

| Substitution Kinetics | Labile (Fast exchange) | Inert (Slow exchange) |

| Major Application | O₂ Transport, P450 Oxidation | Polymerization, Lewis Acid Catalysis |

| Stability | Susceptible to oxidative bleaching | High oxidative & thermal stability |

Synthesis & Characterization Protocol

Synthesizing Cr-PPIX requires overcoming the kinetic barrier of inserting Cr(III) into the porphyrin core. The standard protocol utilizes Chromium(II) as a "Trojan horse"—it inserts rapidly due to its labile

Protocol: Metallation of Protoporphyrin IX

Reagents:

-

Protoporphyrin IX (Free Base)

-

Chromium(II) Chloride (CrCl₂, anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Hydrochloric acid (6M)[1]

Workflow:

-

Deoxygenation : Purge DMF with argon for 30 minutes to remove dissolved oxygen (crucial to prevent premature oxidation of CrCl₂).

-

Dissolution : Dissolve PPIX in the deoxygenated DMF under argon flow.

-

Insertion : Add excess CrCl₂ (5-10 equivalents). The Cr(II) ion coordinates rapidly to the pyrrolic nitrogens.

-

Reflux : Heat the mixture to reflux (

) for 2-4 hours. The solution color will shift from the dull red of free base to a brilliant deep red/green. -

Oxidation & Workup : Cool the solution and expose to air. The Cr(II)-porphyrin spontaneously oxidizes to the stable Cr(III)-porphyrin cation.

-

Precipitation : Pour the reaction mixture into ice-cold dilute HCl. The Cr-PPIX precipitates as the chloride salt [Cr(PPIX)Cl].

-

Purification : Filter the precipitate and purify via column chromatography (Silica gel; Eluent: MeOH/CHCl₃ 1:9).

Visualization: Synthesis Pathway

Caption: Step-wise metallation workflow utilizing the Cr(II) "Trojan Horse" strategy to access the kinetically inert Cr(III) porphyrin.

Catalytic Application: CO₂/Epoxide Copolymerization

Chromium porphyrins are among the most effective homogeneous catalysts for fixing CO₂ into biodegradable polycarbonates. While Cr-TPP (Tetraphenylporphyrin) is the industrial standard, Cr-PPIX offers a unique route for biocompatible or aqueous-phase polymerization due to its propionic acid side chains.

Mechanism

The reaction proceeds via a coordination-insertion mechanism:

-

Activation : The Lewis acidic Cr(III) center coordinates the epoxide oxygen, activating the ring.

-

Ring Opening : A nucleophilic co-catalyst (e.g., DMAP or PPNCl) attacks the epoxide, opening the ring.

-

CO₂ Insertion : CO₂ inserts into the metal-alkoxide bond, forming a carbonate linkage.

-

Propagation : The cycle repeats, building the polymer chain.

Visualization: Catalytic Cycle

Caption: The catalytic cycle for CO₂/Epoxide copolymerization. The Cr(III) center acts as the Lewis acid activator, enabling alternating copolymerization.

Emerging Frontier: Artificial Metalloenzymes (ArMs)

Researchers are now reconstituting apo-proteins (like Myoglobin or Cytochrome P450) with synthetic cofactors like Cr-PPIX. This creates "Artificial Metalloenzymes" that combine the robust reactivity of Chromium with the chiral environment of the protein .

-

Why Cr-PPIX?

-

Native Iron enzymes perform hydroxylation.

-

Cr-substituted enzymes can be tuned for carbene transfer (cyclopropanation) or enantioselective sulfoxidation , reactions that are difficult to control with small-molecule catalysts alone.

-

The protein scaffold provides steric bulk, enforcing high enantioselectivity (ee > 90%) that the free Cr-PPIX catalyst lacks.

-

Experimental Setup for ArMs:

-

Expression : Express Apo-Myoglobin (heme-free) in E. coli.

-

Reconstitution : Titrate Cr-PPIX (dissolved in minimal DMSO) into the Apo-protein solution at pH 7.0.

-

Verification : Monitor the Soret band shift. A shift from ~410 nm (free Cr-PPIX) to ~425 nm typically indicates successful incorporation into the protein pocket.

References

-

Synthesis of Metalloporphyrins : Adler, A. D., et al. "On the preparation of metalloporphyrins." Journal of Inorganic and Nuclear Chemistry, 32(7), 2443-2445. Link

-

Cr-Porphyrin Polymerization Catalysis : Darensbourg, D. J. "Making Plastics from Carbon Dioxide: Salen Metal Complexes as Catalysts for the Copolymerization of Epoxides and CO2." Chemical Reviews, 107(6), 2388-2410. Link

-

Artificial Metalloenzymes : Dydio, P., et al. "An artificial metalloenzyme with the kinetics of native enzymes."[2] Science, 354(6308), 102-106. Link

- Cr(III) Kinetic Inertness: Basolo, F., & Pearson, R. G. Mechanisms of Inorganic Reactions. Wiley, New York. (Classic Text on Ligand Field Theory).

-

Protoporphyrin IX Biosynthesis & Properties : Sachar, M., et al. "Protoporphyrin IX: the Good, the Bad, and the Ugly."[3] Journal of Pharmacology and Experimental Therapeutics, 356(2), 267-275. Link

Sources

Chromium Porphyrins: Coordination Dynamics, Synthesis, and Catalytic Utility

Introduction: The Kinetic and Thermodynamic Landscape

Chromium porphyrins occupy a unique niche in metalloporphyrin chemistry due to the distinct electronic properties of the chromium center. Unlike the labile iron(III) or zinc(II) analogs, chromium(III) (

For the researcher, the utility of Cr-porphyrins lies in two primary domains:

-

Lewis Acid Catalysis: Utilizing the electrophilic Cr(III) center for ring-opening polymerization (e.g., CO2/epoxide copolymerization).

-

Oxidative Catalysis: Harnessing the accessible Cr(III)/Cr(V) redox couple to mimic Cytochrome P450 oxygen atom transfer (OAT) mechanisms.

Fundamental Coordination Mechanics

The Chromium(III) Center ( )

The ground state of a neutral Cr(III) porphyrin (e.g., [Cr(TPP)Cl]) is a high-spin

-

Kinetic Inertness: The

configuration in an octahedral field ( -

The Trans-Effect: Strong

-donor axial ligands (e.g., alkyls, phosphines) exert a significant trans-effect, labilizing the bond trans to them.[1] This is critical in polymerization where the growing polymer chain occupies one axial site, and the incoming monomer must coordinate trans to it.

Redox Shuttling: Accessing Cr(V)

Reaction with oxygen atom donors (e.g., iodosylbenzene, PhIO) oxidizes the Cr(III) precursor to a Cr(V)-oxo species (

-

Spin State Change: The transformation shifts the system from

(Cr-III) to

Experimental Protocol: Synthesis of [Cr(TPP)Cl]

Objective: Synthesize meso-tetraphenylporphyrinato chromium(III) chloride ([Cr(TPP)Cl]) via metal insertion.

Reagents

-

meso-Tetraphenylporphyrin (

): 500 mg (0.81 mmol)[1] -

Chromium(II) Chloride (

) or Chromium(III) Chloride ( -

N,N-Dimethylformamide (DMF): 100 mL (High boiling point required).[1]

-

Hydrochloric acid (dilute).[1]

Workflow Diagram (Synthesis & Purification)

Caption: Step-by-step metallation workflow for Cr-Porphyrin synthesis with integrated validation checkpoints.

Detailed Methodology

-

Solvation: Dissolve

in boiling DMF. The solution will appear purple.[2] -

Metallation: Add anhydrous

(generated in situ or purchased) under-

Causality: High temperature is required to overcome the activation energy of porphyrin core distortion, allowing the relatively inert Cr ion to enter the

cavity.

-

-

Self-Validation (The "Soret Shift"): Monitor the reaction by UV-Vis.

-

Workup: Pour the hot DMF solution into ice-cold dilute HCl. The porphyrin precipitates; Cr salts remain in the aqueous phase.

-

Purification: Filter the solid, wash with water, and redissolve in Dichloromethane (DCM). Pass through a neutral alumina column to remove unreacted free base.[1]

Catalytic Utility: CO2/Epoxide Copolymerization

Cr(III) porphyrins are premier Lewis acid catalysts for fixing

Mechanism: Coordination-Insertion

The reaction requires a nucleophilic co-catalyst (e.g., DMAP or

-

Activation: Epoxide coordinates to the Cr(III) axial site.

-

Ring Opening: The co-catalyst (nucleophile,

) attacks the epoxide, opening the ring and forming a Cr-alkoxide. -

Insertion:

inserts into the Cr-alkoxide bond, forming a Cr-carbonate.[1] -

Propagation: The cycle repeats.

Catalytic Cycle Diagram

Caption: The Coordination-Insertion mechanism for CO2/Epoxide copolymerization mediated by Cr(III).

Characterization & Data Summary

Accurate characterization distinguishes the resting Cr(III) state from reactive Cr(V) intermediates.

| Feature | Cr(III) Porphyrin (Resting) | Cr(V)-Oxo Porphyrin (Active Oxidant) |

| Oxidation State | +3 ( | +5 ( |

| Spin State | ||

| EPR Signal | Broad, anisotropic ( | Sharp, isotropic ( |

| UV-Vis (Soret) | Red-shifted (Split Soret often observed) | |

| Reactivity | Inert, Lewis Acidic | Highly Electrophilic, O-Atom Transfer |

| Axial Ligand |

Validation via EPR

To confirm the formation of the high-valent catalytic species during oxidation reactions:

-

Cool the reaction mixture (Cr-porphyrin + PhIO) to 77 K (liquid nitrogen).

-

Acquire X-band EPR.[1]

-

Success Criteria: Appearance of a sharp signal at

confirms the Cr(V) species. Absence implies either lack of oxidation or rapid degradation to Cr(IV).

References

-

Mechanistic Insight into Cr(V)-Oxo Formation: Formation and characterization of a reactive chromium(V)–oxo complex: mechanistic insight into hydrogen-atom transfer reactions. Chemical Science, 2015.[5]

-

CO2/Epoxide Copolymerization Kinetics: Mechanistic aspects of the copolymerization reaction of carbon dioxide and epoxides, using a chiral salen chromium chloride catalyst. Journal of the American Chemical Society, 2002.

-

Synthesis & Substitution Kinetics: Kinetics and mechanism of ligands substitution in the chromium(III) complex of tetraphenylporphin. Journal of Porphyrins and Phthalocyanines.

-

Structural Characterization: Synthesis, spectroscopic properties, structural characterization... of bis-cyanato-N chromium(III) meso-arylporphyrin complex. PMC, 2025.

Sources

- 1. CAS 28110-70-5: Chromium (III) tetraphenylporphine chloride [cymitquimica.com]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. Mn(V)(O) versus Cr(V)(O) Porphyrinoid Complexes: Structural Characterization and Implications for Basicity Controlling H-Atom Abstraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. pubs.acs.org [pubs.acs.org]

Theoretical and Computational Frameworks for Chromium-Protoporphyrin

From Electronic Structure to Heme Oxygenase Inhibition

Executive Summary

This technical guide outlines the theoretical and computational methodologies required to study Chromium Protoporphyrin IX (CrPP), a potent competitive inhibitor of Heme Oxygenase (HO). Unlike its iron-centered counterpart (Heme), CrPP resists oxidative cleavage, thereby halting the production of bilirubin. This document provides researchers with a self-validating roadmap for modeling CrPP, covering electronic structure determination (DFT), spectroscopic prediction (TD-DFT), and protein-ligand interaction dynamics (MD).

Part 1: The Quantum Mechanical Core – Electronic Structure & Spin Multiplicity

The substitution of Iron (Fe) with Chromium (Cr) in the porphyrin ring fundamentally alters the electronic landscape of the molecule. Cr(III) typically adopts a

1.1 Theoretical Challenges

-

Multi-Reference Character: Transition metal porphyrins often exhibit near-degeneracy effects. While CASSCF/NEVPT2 is the "gold standard," it is computationally prohibitive for large screening studies.

-

DFT Functional Sensitivity: The energy gap between high-spin (quartet,

) and low-spin (doublet,

1.2 Recommended Computational Protocol

To determine the ground state geometry and spin multiplicity of CrPP, a "consensus approach" using multiple functionals is required.

Step-by-Step Protocol:

-

Geometry Optimization: Perform unrestricted optimizations for both Doublet and Quartet states.

-

Functional Selection:

-

B3LYP (20% HF): Standard baseline, often favors high-spin.

-

TPSSh (10% HF): Meta-GGA, often provides better energetics for transition metals.

-

M06-L: Local functional, good for transition metal energetics without HF exchange costs.

-

-

Basis Set:

-

Metal (Cr): LANL2DZ (with Effective Core Potential) or def2-TZVP (all-electron).

-

Ligand (C, H, N, O): 6-31G(d) for optimization; 6-311+G(d,p) for single-point energies.

-

Self-Validation Check: Compare the calculated Cr-N bond lengths with crystallographic data of analogous Cr-porphyrins (typically ~2.03 Å). If deviations exceed 0.05 Å, re-evaluate the functional/basis set combination.

Part 2: Spectroscopic Profiling (TD-DFT)

CrPP exhibits characteristic UV-Vis absorption features (Soret and Q-bands) distinct from Heme. Time-Dependent DFT (TD-DFT) is the primary tool for predicting these shifts.

2.1 The Gouterman Four-Orbital Model

The absorption spectrum is dominated by transitions between the two Highest Occupied Molecular Orbitals (HOMO, HOMO-1) and the two Lowest Unoccupied Molecular Orbitals (LUMO, LUMO+1).

-

Soret Band (B-band): Intense absorption (~400-450 nm), arising from constructive interference of transition dipoles.

-

Q-Bands: Weaker absorption (~500-600 nm), arising from destructive interference.

2.2 Simulation Workflow

-

Solvation Model: Vacuum calculations are insufficient. Use the Polarizable Continuum Model (PCM) or SMD with Water (

) or DMSO (common experimental solvent). -

Functional: CAM-B3LYP (Range-separated hybrid) is recommended over B3LYP to avoid charge-transfer errors and accurately predict the Q-band energies.

-

Excited States: Calculate at least N=20 states to capture the full Soret-Q manifold.

Data Presentation: Predicted vs. Experimental Shifts

| Feature | Heme (Fe-PP) Exp.[1][2][3][4] | Cr-PP (Calc. CAM-B3LYP) | Shift Interpretation |

| Soret ( | ~398 nm | ~415 nm | Metal-to-Ligand Charge Transfer (MLCT) influence. |

| Q-Bands | ~500-540 nm | ~550-590 nm | Destabilization of |

| Axial Ligand | His-coordinated | Cl / H2O | Axial ligation redshifts the Soret band. |

Part 3: Mechanism of Action – Heme Oxygenase Inhibition[5]

CrPP acts as a competitive inhibitor of Heme Oxygenase-1 (HO-1). It binds to the active site but cannot be activated by the NADPH-Cytochrome P450 Reductase system, effectively "clogging" the enzyme.

3.1 Molecular Dynamics (MD) Strategy

Standard force fields (CHARMM36, AMBER ff14SB) lack specific parameters for the Cr-N(porphyrin) bond.

Parameterization Workflow (The "Bonded Model"):

-

QM Optimization: Isolate the Cr-Porphyrin-His complex (truncated system). Optimize at B3LYP/6-31G(d) level.

-

Force Constant Derivation: Calculate the Hessian matrix (second derivatives).

-

MCPB.py (AmberTools): Use the "Metal Center Parameter Builder" to derive force constants and partial charges (RESP) for the Cr center.

-

Topology Generation: Merge the new CrPP parameters with the standard protein force field.

3.2 Key Binding Interactions

MD simulations must monitor the stability of the following interactions (based on PDB 1N3U structure of Heme-HO-1):

-

Proximal Ligation: Distance between Cr and

of His25 . -

Distal Stabilization: Hydrogen bond network involving Gly139 and Gly143 .

-

Hydrophobic Contacts: Interactions with the "Western region" (Val34, Phe37, Phe214).

Part 4: Visualization of Workflows

Diagram 1: Computational Pipeline for Cr-Protoporphyrin

This flowchart illustrates the integration of Quantum Mechanics (QM) and Molecular Mechanics (MM) to study CrPP.

Caption: Integrated QM/MM workflow for characterizing this compound electronic structure and binding affinity.

Diagram 2: Mechanism of HO-1 Inhibition

This diagram details the competitive inhibition logic and the failure of the catalytic cycle with CrPP.

Caption: Competitive inhibition pathway showing the catalytic blockade introduced by the Chromium center.

References

-

Characterization of porphyrin heme oxygenase inhibitors. Source: PubMed / NIH [Link] Note: Establishes CrPP as a potent inhibitor (IC50 0.6-1.3 µM).

-

Structural insights into human heme oxygenase-1 inhibition. Source: PMC / NIH [Link] Note: Provides structural basis for metalloporphyrin binding.

-

Benchmark of Simplified Time-Dependent Density Functional Theory for UV-Vis Spectral Properties of Porphyrinoids. Source: ChemRxiv [Link] Note: Validates CAM-B3LYP for porphyrin spectra.

-

Spin-State Energetics of Heme-Related Models from DFT and Coupled Cluster Calculations. Source: Journal of Chemical Theory and Computation [Link] Note: Critical methodology for determining metal spin states.[1]

-

Co(iii) protoporphyrin IX chloride in solution: spin-state and metal coordination revealed from resonant inelastic X-ray scattering. Source: Freie Universität Berlin [Link] Note: Demonstrates the DFT/ROCIS protocol for metalloporphyrins.

Sources

- 1. Spin-State Energetics of Heme-Related Models from DFT and Coupled Cluster Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]

Methodological & Application

Cr-Protoporphyrin heme oxygenase inhibition assay protocol

An In-Depth Technical Guide to the Cr-Protoporphyrin Heme Oxygenase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Heme Oxygenase

Heme oxygenase (HO) is a critical microsomal enzyme system responsible for the rate-limiting step in the catabolism of heme—a molecule essential for life but toxic in its free form.[1][2][3] The HO system cleaves the pro-oxidant heme molecule to produce three biologically active products: biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[2][4][5][6] Biliverdin is subsequently reduced by the cytosolic enzyme biliverdin reductase (BVR) to bilirubin, a potent antioxidant.[4][6]

There are two primary isoforms of heme oxygenase: HO-1, which is highly inducible by a wide range of stimuli including oxidative stress, heavy metals, and inflammation, and HO-2, which is constitutively expressed and contributes to basal physiological functions.[4][5] The products of the HO reaction have significant cytoprotective properties; CO acts as a gasotransmitter with anti-inflammatory and anti-apoptotic effects, while bilirubin is a powerful scavenger of reactive oxygen species.[3][6][7]

Given its central role in cellular defense and signaling, modulating HO-1 activity is a key area of interest in drug development. Inhibition of HO-1 can be crucial for studying its physiological roles and has been explored as a strategy to sensitize cancer cells to chemotherapy.[3][8][9] Metalloporphyrins, such as Chromium (III) Protoporphyrin IX (CrPP), are structural analogs of heme that act as potent competitive inhibitors of the enzyme, making them invaluable tools for research.[3][10]

This guide provides a comprehensive protocol for measuring heme oxygenase inhibition using this compound, focusing on the widely used spectrophotometric assay that quantifies bilirubin production.

Assay Principle: A Coupled Spectrophotometric Approach

The standard method for determining HO activity is a coupled enzyme assay.[11][12] Heme oxygenase, present in a microsomal preparation, first catalyzes the conversion of hemin to biliverdin. This reaction requires NADPH as a reducing equivalent, which is supplied by NADPH-cytochrome P450 reductase, another microsomal enzyme.[5][12]

In the second step, biliverdin reductase (BVR), typically supplied from a cytosolic fraction, reduces the newly formed biliverdin to bilirubin.[2][12] This two-step process is essential because bilirubin has a strong, characteristic absorbance peak around 464-468 nm in chloroform, making it easily quantifiable via spectrophotometry.[12][13][14] In contrast, biliverdin's spectral properties are less distinct for quantification.[12]

The inhibitory effect of this compound is measured by its ability to reduce the rate of bilirubin formation in a concentration-dependent manner. By competing with the hemin substrate for the enzyme's active site, CrPP effectively lowers the catalytic output of HO.

Mechanism of Inhibition: Competitive Binding at the Active Site

This compound is a metalloporphyrin that functions as a classic competitive inhibitor of heme oxygenase.[3] Its molecular structure closely mimics that of the natural substrate, heme (iron protoporphyrin IX). This structural similarity allows it to bind to the catalytic pocket of the HO enzyme. However, due to the nature of the chelated chromium ion, it cannot be catalytically degraded by the enzyme.[15] By occupying the active site, CrPP physically prevents the binding and subsequent breakdown of heme, thereby inhibiting the production of biliverdin and, consequently, bilirubin.[15][16]

Caption: Experimental workflow for the Heme Oxygenase inhibition assay.

PART 3: Data Analysis

-

Calculate Bilirubin Concentration:

-

Use the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l)

-

ε (Molar extinction coefficient) for bilirubin in chloroform is ~60,000 M⁻¹cm⁻¹ (or 60 mM⁻¹cm⁻¹). [14] * l (path length) is typically 1 cm for a standard cuvette.

-

Correct the absorbance of each sample by subtracting the absorbance of the blank (no NADPH).

-

-

Calculate Enzyme Activity:

-

Activity (nmol/hr/mg) = [Bilirubin (nmol) / (Incubation time (hr) × Protein (mg))]

-

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] × 100

-

-

Determine IC50:

-

Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve).

-

The IC50 is the concentration of CrPP that produces 50% inhibition of HO activity.

-

System Validation and Troubleshooting

A robust and trustworthy assay requires careful validation.

-

Linearity: Before running inhibition studies, confirm that bilirubin production is linear with respect to both incubation time and microsomal protein concentration. This ensures the assay is being conducted under initial velocity conditions. [5]* Controls: The inclusion of proper controls is non-negotiable. The "no NADPH" blank accounts for any pre-existing bilirubin or interfering substances. The vehicle control (e.g., DMSO) establishes the 100% activity level and accounts for any solvent effects.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Activity | 1. Inactive enzyme (microsomes or cytosol).2. Degraded NADPH cofactor.3. Incorrect buffer pH. | 1. Prepare fresh enzyme fractions; avoid repeated freeze-thaw cycles.2. Always prepare NADPH fresh before use.3. Verify the pH of the reaction buffer is 7.4. |

| High Background Signal | 1. Contamination of reagents with bilirubin.2. Non-enzymatic degradation of hemin. | 1. Run a "zero-time" control where the reaction is stopped immediately after adding NADPH.2. Ensure hemin solutions are prepared fresh and protected from light. |

| Poor Reproducibility | 1. Inaccurate pipetting, especially of viscous microsomal preps.2. Light exposure degrading bilirubin.3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes; vortex microsomal stock gently before aliquoting.2. Keep all samples in the dark as much as possible.3. Use a calibrated water bath or incubator. |

References

-

Yoshida, T., & Kikuchi, G. (1978). Enzymatic oxidation of cobalt protoporphyrin IX: observations on the mechanism of heme oxygenase action. Journal of Biological Chemistry. Available at: [Link]

-

Fujita, T., et al. (2016). A novel and sensitive assay for heme oxygenase activity. American Journal of Physiology-Renal Physiology. Available at: [Link]

-

ResearchGate. (n.d.). Heme Oxygenase Activity Current Methods and Applications. Available at: [Link]

-

ResearchGate. (2020). Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages | Request PDF. Available at: [Link]

-

Lash, T. D. (2005). Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Yamaguchi, T., et al. (2015). A simple and highly sensitive method of measuring heme oxygenase activity. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

-

Frontier Specialty Chemicals. (n.d.). Protoporphyrin IX: A Primer. Available at: [Link]

-

Basu, M., Saha, S., & Ukil, A. (2020). Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages. Bio-protocol. Available at: [Link]

-

Yamaguchi, T., et al. (2015). A simple and highly sensitive method of measuring heme oxygenase activity. PubMed. Available at: [Link]

-

Tenhunen, R., Marver, H. S., & Schmid, R. (1968). The enzymatic conversion of heme to bilirubin by microsomal heme oxygenase. PNAS. Available at: [Link]

-

Narh, C. A., et al. (2019). Inhibition of Heme Oxygenase-1 by Zinc Protoporphyrin IX Improves Adverse Pregnancy Outcomes in Malaria During Early Gestation. Frontiers in Immunology. Available at: [Link]

-

Loboda, A., et al. (2018). Heme oxygenase inhibition in cancers: possible tools and targets. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Caughey, W. S., et al. (1987). Biochemical properties of the heme oxygenase inhibitor, Sn-protoporphyrin. Interactions with apomyoglobin and human serum albumin. Journal of Biological Chemistry. Available at: [Link]

-

Veech, R. L., Rogeness, G. A., & Weil-Malherbe, H. (1966). Formation of protoporphyrin from haemoglobin in vitro. Biochemical Journal. Available at: [Link]

-

Phillips, J. D. (2016). Protoporphyrin IX: the Good, the Bad, and the Ugly. Pharmaceutical Research. Available at: [Link]

-

Encyclopedia MDPI. (2022). Heme Metabolism. Available at: [Link]

-

Shemin, D., London, I. M., & Rittenberg, D. (1950). THE SYNTHESIS OF PROTOPORPHYRIN IN VITRO BY RED BLOOD CELLS OF THE DUCK. Journal of Biological Chemistry. Available at: [Link]

-

Wong, R. J., et al. (2021). Inhibitory Potency of a Plant-Based Zinc Protoporphyrin on Heme Oxygenase Activity. The Journal of Pediatrics. Available at: [Link]

-

Sano, S., Nanzyo, N., & Rimington, C. (1964). Synthesis of porphyrin c-type compounds from protoporphyrinogen. Biochemical Journal. Available at: [Link]

-

Thong-Ngam, D., et al. (2012). Crucial Role of Heme Oxygenase-1 on the Sensitivity of Cholangiocarcinoma Cells to Chemotherapeutic Agents. PLOS ONE. Available at: [Link]

-

Gorosh, M., et al. (2018). Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation. Molecules. Available at: [Link]

-

Llesuy, S., & Tomaro, M. (2009). Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds. Current Pharmaceutical Design. Available at: [Link]

-

Stevenson, D. K., et al. (2011). Metalloporphyrin inhibition of heme oxygenase isozymes. Journal of Perinatology. Available at: [Link]

-

ResearchGate. (2019). In vitro heme synthesis from protoporphyrin IX or coproporphyrin III using HemH and HemQ from C. glutamicum. Available at: [Link]

-

Mondal, B., et al. (2022). Radical Mediated Rapid In Vitro Formation of c-Type Cytochrome. International Journal of Molecular Sciences. Available at: [Link]

-

Naciążek, A., et al. (2011). Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice. PLOS ONE. Available at: [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Inhibition of Heme Oxygenase-1 by Zinc Protoporphyrin IX Improves Adverse Pregnancy Outcomes in Malaria During Early Gestation [frontiersin.org]

- 7. Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crucial Role of Heme Oxygenase-1 on the Sensitivity of Cholangiocarcinoma Cells to Chemotherapeutic Agents | PLOS One [journals.plos.org]

- 9. Zinc protoporphyrin IX, a heme oxygenase-1 inhibitor, demonstrates potent antitumor effects but is unable to potentiate antitumor effects of chemotherapeutics in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of Membrane-Bound Human Heme Oxygenase-1 Activity Using a Chemically Defined Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Enzymatic oxidation of cobalt protoporphyrin IX: observations on the mechanism of heme oxygenase action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heme Oxygenase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Notes and Protocols for Photodynamic Therapy Utilizing Chromium Porphyrins

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Chromium Porphyrins in Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that employs the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to elicit localized cytotoxicity.[1][2][3] Porphyrins and their derivatives have been extensively investigated and are among the most common photosensitizers used in PDT due to their strong absorption in the visible region of the electromagnetic spectrum, low toxicity in the absence of light, and efficient generation of cytotoxic reactive oxygen species (ROS).[4][5] The incorporation of a central metal ion into the porphyrin macrocycle to form a metalloporphyrin can significantly modulate its photophysical and photochemical properties, offering a pathway to fine-tune the efficacy of the photosensitizer.[6][7]

While various metalloporphyrins containing zinc, palladium, and tin have been widely studied, chromium porphyrins represent a less explored yet potentially valuable class of photosensitizers. Trivalent chromium (Cr(III)) is a trace element in human metabolism and is generally considered to have low toxicity.[8][9] The unique electronic configuration of the Cr(III) ion within the porphyrin ring may offer distinct advantages in PDT, influencing the lifetime of the excited triplet state and the efficiency of singlet oxygen generation. These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of chromium porphyrins for PDT applications, with detailed protocols for in vitro and in vivo studies.

Mechanism of Action: The Photophysics and Photochemistry of Chromium Porphyrin-Mediated PDT

The therapeutic effect of chromium porphyrin-mediated PDT is initiated by the absorption of light by the chromium porphyrin, which acts as the photosensitizer. The process can be understood through the following key steps, illustrated by the Jablonski diagram.

Figure 1: Simplified Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.

Upon irradiation with light of an appropriate wavelength, the chromium porphyrin is excited from its ground state (S₀) to a short-lived singlet excited state (S₁). From the S₁ state, the molecule can undergo intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). The central chromium ion can influence the efficiency of this ISC process. The excited triplet state of the photosensitizer can then initiate two types of photochemical reactions:

-

Type I Reaction: The photosensitizer in its triplet state can react directly with a substrate, such as a biological molecule, to produce radical ions that can further react with oxygen to form ROS like superoxide anions and hydroxyl radicals.

-

Type II Reaction: The triplet state photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to generate the highly reactive singlet oxygen (¹O₂).[1] Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids, leading to cell death via apoptosis or necrosis.[5] The efficiency of singlet oxygen generation is a critical parameter for a successful PDT agent and is quantified by the singlet oxygen quantum yield (ΦΔ).[1]

Synthesis and Characterization of Chromium(III) Porphyrins

A common and well-characterized chromium porphyrin is Chloro(meso-tetraphenylporphinato)chromium(III), often abbreviated as Cr(TPP)Cl. The following protocol details its synthesis and purification.

Protocol 1: Synthesis of Chloro(meso-tetraphenylporphinato)chromium(III) [Cr(TPP)Cl]

This protocol is adapted from established methods for the synthesis of metalloporphyrins.[10][11]

Materials:

-

meso-Tetraphenylporphyrin (H₂TPP)

-

Chromium(III) chloride (anhydrous CrCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chloroform

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve meso-tetraphenylporphyrin (H₂TPP) in a minimal amount of anhydrous N,N-dimethylformamide (DMF).

-

Add an excess (approximately 10 molar equivalents) of anhydrous chromium(III) chloride (CrCl₃) to the solution.

-

Reflux the mixture with stirring for 2-4 hours. The color of the solution will change, typically to a dark green or brown.

-

Monitor the reaction progress using UV-Vis spectroscopy. The disappearance of the four Q-bands of the free-base porphyrin and the appearance of the characteristic two Q-bands of the metalloporphyrin indicate the completion of the reaction.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the DMF under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in a minimal amount of chloroform.

-

Purify the product by column chromatography on silica gel, using a chloroform/hexane mixture as the eluent. The desired Cr(TPP)Cl complex will typically elute as the main colored band.

-

Collect the fraction containing the purified product and remove the solvent by rotary evaporation.

-

Recrystallize the solid product from a chloroform/hexane mixture to obtain purified Cr(TPP)Cl.[10]

-

Dry the final product under vacuum.

Characterization:

The synthesized Cr(TPP)Cl should be characterized to confirm its identity and purity.

-

UV-Vis Spectroscopy: In chloroform, Cr(TPP)Cl exhibits a characteristic Soret band around 450 nm and Q-bands around 580 nm and 620 nm.[12]

-

Mass Spectrometry: To confirm the molecular weight of the complex.

-

FT-IR Spectroscopy: To identify the characteristic vibrational modes of the porphyrin macrocycle and the absence of N-H vibrations from the free-base porphyrin.

Photophysical Properties of Chromium Porphyrins

| Photosensitizer | Solvent | Soret Band λmax (nm) | Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹) | Q-Band λmax (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Cr(TPP)Cl | Chloroform | 454 | ~1.35 x 10⁵ | 583, 618 | Not Widely Reported | [12] |

| H₂TPP | Dichloromethane | 419 | ~4.8 x 10⁵ | 515, 549, 592, 648 | 0.60 | [13] |

| Zn(TPP) | Dichloromethane | 422 | ~5.5 x 10⁵ | 549, 589 | 0.68 | [14] |

| 2-TQP | Dichloromethane | 434 | 2.56 x 10⁵ | 528, 566, 602, 660 | 0.62 | [1] |

Note: The singlet oxygen quantum yield for chromium porphyrins is a critical parameter that requires experimental determination for specific complexes.

In Vitro Evaluation of Chromium Porphyrins

The following protocols provide a framework for the in vitro assessment of the photodynamic activity of chromium porphyrins.

Figure 2: Workflow for the in vitro evaluation of chromium porphyrin photosensitizers.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the viability of cancer cells after PDT treatment.

Materials:

-

Cancer cell line (e.g., HT29 human colorectal adenocarcinoma, A549 human lung carcinoma)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Chromium porphyrin stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Light source with a wavelength corresponding to the Q-band of the chromium porphyrin (e.g., LED array or filtered lamp)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the chromium porphyrin in cell culture medium from the stock solution.

-

Replace the medium in the wells with the medium containing different concentrations of the chromium porphyrin. Include wells with medium only as a control.

-

Incubate the plate for a predetermined time (e.g., 24 hours) in the dark at 37°C and 5% CO₂.

-

Wash the cells with PBS.

-

Add fresh medium to the wells.

-

Irradiate the designated "PDT" wells with a specific light dose (e.g., 5 J/cm²). Keep the "dark toxicity" wells covered from light.

-

Return the plate to the incubator for another 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values for both dark and light conditions.

Protocol 3: Intracellular ROS Detection

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect the generation of ROS within cells.

Materials:

-

Cells seeded on glass-bottom dishes or in a 96-well black plate

-

Chromium porphyrin

-

DCFDA solution

-

Fluorescence microscope or plate reader

Procedure:

-

Incubate the cells with the chromium porphyrin as described in Protocol 2.

-

Wash the cells with PBS and incubate with DCFDA solution in the dark for 30 minutes.

-

Wash the cells again with PBS.

-

Irradiate the cells with light.

-

Immediately measure the fluorescence intensity of dichlorofluorescein (DCF) using a fluorescence microscope or plate reader (excitation ~488 nm, emission ~525 nm). An increase in fluorescence indicates ROS production.

In Vivo Evaluation of Chromium Porphyrins

While no specific in vivo PDT studies using chromium porphyrins have been widely reported, the following protocol provides a general framework based on studies with other metalloporphyrins. It is crucial to note that all in vivo parameters, including formulation, dosage, and light delivery, must be empirically determined and optimized for each specific chromium porphyrin and animal model.

Figure 3: General workflow for in vivo photodynamic therapy studies.

Protocol 4: In Vivo Antitumor Efficacy Study

Materials:

-

Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

-

Sterile formulation of the chromium porphyrin for injection

-

Laser or LED light source with fiber optic delivery system

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation: Inoculate cancer cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Animal Grouping: Randomly divide the mice into groups (e.g., saline control, light only, PS only, PDT group).

-

Photosensitizer Administration: Administer the chromium porphyrin formulation to the mice in the "PS only" and "PDT" groups via an appropriate route (e.g., intravenous tail vein injection). The dosage will need to be determined from prior toxicity and pharmacokinetic studies.

-

Drug-Light Interval (DLI): After a predetermined DLI (e.g., 24 hours) to allow for preferential accumulation of the photosensitizer in the tumor, anesthetize the mice in the "light only" and "PDT" groups.

-

Light Delivery: Irradiate the tumor area with light of the appropriate wavelength and dose (e.g., 100 J/cm²).

-

Monitoring: Monitor the tumor size with calipers every few days. Also, monitor the body weight and general health of the animals.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and histological analysis. Conduct a full necropsy to assess any organ toxicity.

Toxicity Considerations:

While Cr(III) is an essential trace element, the toxicity of chromium porphyrin complexes must be thoroughly evaluated. Acute and chronic toxicity studies in animal models are necessary to determine the maximum tolerated dose (MTD) and to identify any potential side effects.[15] It is important to assess both dark toxicity and phototoxicity in non-target tissues.

Conclusion and Future Directions

Chromium porphyrins hold promise as a novel class of photosensitizers for photodynamic therapy. Their unique coordination chemistry offers opportunities to develop agents with favorable photophysical properties and low systemic toxicity. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and preclinical evaluation of these compounds. Further research is needed to establish a broader library of chromium porphyrins, to determine their singlet oxygen quantum yields, and to conduct in vivo studies to validate their therapeutic potential for cancer and other diseases.

References

- Alves, E., et al. (2015). Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy. Molecules, 20(7), 12593-12610.

- Kou, J., Dou, D., & Yang, L. (2017).

- Wachowska, M., et al. (2011). Imidazole Metalloporphyrins as Photosensitizers for Photodynamic Therapy: Role of Molecular Charge, Central Metal and Hydroxyl Radical Production. PLoS ONE, 6(10), e25629.

- Mongin, O., et al. (2021).

- Mathai, S., Smith, T. A., & Ghiggino, K. P. (2007). Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences, 6(9), 1017-1024.

- Shara, M., et al. (2010). Safety and Toxicological Evaluation of a Novel chromium(III) Dinicocysteinate Complex. Toxicological Sciences, 116(2), 564-573.

- Fasinu, P., et al. (2014). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 68, 145-154.

- Mai, B., et al. (2020). Photodynamic Antimicrobial Chemotherapy: Advancements in Porphyrin-Based Photosensitize Development. Frontiers in Microbiology, 11, 829.

- Levina, A., & Lay, P. A. (2008). Chemical Properties and Toxicity of Chromium(III). In Reviews of Physiology, Biochemistry and Pharmacology (Vol. 166, pp. 1-63). Springer.

- Zhang, R., et al. (2020). Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1250.

- Santos, C. I. M., et al. (2012). RSC Advances. RSC Advances, 2(21), 8086-8094.

- Geng, P., et al. (2021). Progress in porphyrin-based covalent organic frameworks for enhanced photodynamic antimicrobial therapy.

- Nasri, H., et al. (2021). Synthesis, spectroscopic properties, structural characterization, and computational studies of a new non-centrosymmetric hybrid compound: bis-cyanato-N chromium(iii) meso-arylporphyrin complex. RSC Advances, 11(51), 32247-32261.

- Council for Responsible Nutrition. (2012). Chromium.

- Kumar, S., et al. (2022). Mn(iii) porphyrins as photosensitizers: structural, photophysical and anticancer studies. Dalton Transactions, 51(38), 14529-14543.

- Ethirajan, M., Chen, Y., Joshi, P., & Pandey, R. K. (2011). The role of porphyrin chemistry in tumor imaging and photodynamic therapy. Chemical Society Reviews, 40(1), 340–362.

- Castano, A. P., Demidova, T. N., & Hamblin, M. R. (2004). Mechanisms in photodynamic therapy: part one-photosensitizers, photochemistry and cellular localization. Photodiagnosis and photodynamic therapy, 1(4), 279–293.

- Wilkinson, F., Helman, W. P., & Ross, A. B. (1993). Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution.

- Zand, A., et al. (2020). Mechanisms of Chromium-Induced Toxicity. Biomolecules, 10(11), 1533.

- Acedo, P., et al. (2021). Recent Developments of Porphyrin Photosensitizers in Photodynamic Therapy. ChemRxiv.

- Barnnet, K. M., et al. (1975). Concerning meso- tetraphenylporphyrin purification. Journal of the Chemical Society, Perkin Transactions 1, (14), 1401–1403.

- Byrne, A., et al. (2023). yl porphyrins compared to meso -tetraphenylporphyrin. DORAS | DCU Research Repository.

- Alibasha, A., & Ghosh, M. (2023). Recent Developments of Porphyrin Photosensitizers in Photodynamic Therapy. ChemRxiv.

- Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Chromium.

- Agut, M., et al. (2016). Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer. Molecules, 21(12), 1649.

- Lee, C. H., et al. (2017). Synthesis, Purification and Characterization of Tetraphenylporphyrin and its Fe(III) and Zn(II) Complexes. Academia.edu.

- Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(44), 10079-10086.

- Cavaleiro, J. A. S., et al. (2011). Cancer, Photodynamic Therapy and Porphyrin-Type Derivatives. Anais da Academia Brasileira de Ciências, 83(1), 295-322.

- DailyMed. CHROMIUM Chromic Chloride Injection, USP 40 mcg/10 mL (4 mcg/mL).

- Kamka, F., et al. (2022). Assessing the In Vitro Activity of Selected Porphyrins in Human Colorectal Cancer Cells. Molecules, 27(6), 1986.

- Singh, J., et al. (2023). Recent Catalytic Applications of Porphyrin and Phthalocyanine- Based Nanocomposites in Organic Transformations.

- Goswami, L., et al. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. Molecules, 23(10), 2697.

- Sessler, J. L., & Weghorn, S. J. (1997). Transition Metal Complexes of Expanded Porphyrins. Accounts of Chemical Research, 30(4), 145-153.

- Nasri, H., et al. (2021). Synthesis, Characterization and Catalytic Studies of Chromium(III) Porphyrin Complex with axial cyanate ligands.

- Neuberger, A., et al. (2020). X-ray absorption spectroscopy of archetypal chromium porphyrin and corrole derivatives. Dalton Transactions, 49(23), 7721-7730.

- Cavaleiro, J. A. S., et al. (2011). Syntheses and Functionalizations of Porphyrin Macrocycles. Chemical Reviews, 111(8), 5255-5331.

- Otto, S., et al. (2021). A Near‐Infrared‐II Emissive Chromium(III) Complex.

- Rezazadeh, F., et al. (2021). Chromium (III)

Sources

- 1. Photophysical Characterization and in Vitro Phototoxicity Evaluation of 5,10,15,20-Tetra(quinolin-2-yl)porphyrin as a Potential Sensitizer for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial photodynamic therapy by means of porphycene photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nist.gov [nist.gov]

- 5. Assessing the In Vitro Activity of Selected Porphyrins in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. crnusa.org [crnusa.org]

- 10. researchgate.net [researchgate.net]

- 11. brieflands.com [brieflands.com]

- 12. Photophysical study and in vitro approach against... | F1000Research [f1000research.com]

- 13. New fluorescent tetraphenylporphyrin-based dendrimers with alkene-linked fluorenyl antennae designed for oxygen sensitization [comptes-rendus.academie-sciences.fr]

- 14. doras.dcu.ie [doras.dcu.ie]

- 15. Safety and toxicological evaluation of a novel chromium(III) dinicocysteinate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

determining the IC50 of Cr-Protoporphyrin for heme oxygenase

Application Note: High-Precision Determination of IC50 for Cr-Protoporphyrin (CrPP) against Heme Oxygenase

Introduction & Mechanistic Rationale

Heme Oxygenase (HO) is the rate-limiting enzyme in the degradation of heme, catalyzing its conversion into biliverdin (BV), carbon monoxide (CO), and free iron (

Chromium Protoporphyrin IX (CrPP) belongs to the class of metalloporphyrins (MPs). Structurally analogous to the natural substrate (Iron Protoporphyrin IX or Heme), CrPP acts as a competitive inhibitor . It binds to the catalytic pocket of HO but resists oxidative cleavage, effectively locking the enzyme in an inactive state.

To accurately determine the IC50 of CrPP, one cannot simply measure the disappearance of heme, as CrPP and Heme have overlapping absorbance spectra. Instead, the "Coupled Assay" method is the gold standard. This method utilizes an excess of Biliverdin Reductase (BVR) to convert the intermediate Biliverdin into Bilirubin (BR) .[7] The accumulation of Bilirubin is measured spectrophotometrically, providing a direct readout of HO activity.[3][6][8]

Signaling & Inhibition Pathway

Figure 1: Mechanism of Action. CrPP competes with Heme for the HO active site. The assay quantifies activity by tracking the conversion of Biliverdin to Bilirubin via BVR.

Critical Experimental Strategy (The "Why" behind the Protocol)

Before beginning, three critical factors must be controlled to ensure data integrity:

-

The "BVR Trap": The assay relies on the conversion of Biliverdin to Bilirubin.[4] If Biliverdin Reductase (BVR) is insufficient, BVR becomes the rate-limiting step, masking the true inhibition of HO by CrPP. Rule: Always use saturating levels of BVR (purified or excess liver cytosol).

-

Photodegradation: Metalloporphyrins, including CrPP and Heme, are highly photosensitive. Exposure to ambient light can degrade the inhibitor and the substrate, leading to erratic IC50 values. Rule: All stock preparations and incubations must occur in low light or under yellow safety lights.

-

Solubility & Aggregation: CrPP is hydrophobic and prone to π-π stacking aggregation in aqueous buffers at neutral pH. Rule: Dissolve initially in strong base (NaOH) to monomerize the porphyrin before diluting into the assay buffer.

Materials & Reagents

| Reagent | Specification | Storage |

| Enzyme Source | Recombinant HO-1 (human/rat) OR Rat Liver Microsomes | -80°C |

| Coupling Enzyme | Rat Liver Cytosol (source of BVR) or Purified BVR | -80°C |

| Substrate | Hemin (Fe-Protoporphyrin IX) | 4°C (Powder) |

| Inhibitor | Chromium Protoporphyrin IX (CrPP) | -20°C (Dark) |

| Cofactor | NADPH (Reduced form) | Prepare Fresh |

| Buffer System | 100 mM Potassium Phosphate (KPi), pH 7.4 | 4°C |

| Stop Solution | Chloroform (HPLC Grade) | RT (Fume Hood) |

| Solubilizer | 0.1 M NaOH | RT |

Detailed Protocol

Step 1: Preparation of Stocks (Dark Room)

-

Hemin Stock (Substrate):

-

Dissolve Hemin to 100 µM in 0.1 M NaOH.

-

Add 10% (v/v) 1 M Tris-HCl (pH 7.4) to buffer the solution.

-

Note: Prepare fresh daily. Old heme stocks form dimers that HO cannot process.

-

-

CrPP Stock (Inhibitor):

-

Dissolve CrPP powder in a minimal volume of 0.1 M NaOH (e.g., 50 µL for 1 mg).

-

Vortex vigorously until fully dissolved.

-

Dilute with 100 mM KPi Buffer (pH 7.[8]4) to a primary stock of 1 mM.

-

Create serial dilutions (e.g., 0.01 µM to 100 µM) in KPi Buffer.

-

Step 2: The Assay Workflow

Perform in triplicate for each concentration.

-

Reaction Mixture Assembly (Total Vol: 500 µL): In 1.5 mL microcentrifuge tubes, combine:

-

Buffer: 100 mM KPi, pH 7.4 (to final vol).

-

Enzyme: 0.5 mg/mL Microsomal protein (or 50 nM recombinant HO-1).

-

Coupling System: 1.0 mg/mL Rat Liver Cytosol (Excess BVR).

-

Inhibitor: Add 10 µL of CrPP dilution (Final conc: 0, 0.1, 0.5, 1, 5, 10, 50 µM).

-

-

Pre-Incubation:

-

Incubate enzyme + inhibitor for 5 minutes at 37°C. This allows CrPP to equilibrate with the active site.

-

-

Substrate Addition:

-